molecular formula C23H33N3O3 B4940556 Nalpha-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide

Nalpha-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide

Cat. No.: B4940556
M. Wt: 399.5 g/mol
InChI Key: MZXAXHXQSBUABK-UHFFFAOYSA-N
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Description

Nalpha-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide is a synthetic compound that belongs to the class of protected amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the tryptophanamide moiety. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide typically involves the protection of the amino group of tryptophanamide with a tert-butoxycarbonyl group. This can be achieved by reacting tryptophanamide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Nalpha-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected tryptophanamide and various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of Nalpha-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide primarily involves the protection and deprotection of the amino group. The Boc group provides stability during synthetic processes and can be selectively removed under acidic conditions. The deprotection process involves the cleavage of the Boc group, resulting in the formation of the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nalpha-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide is unique due to its specific structure, which includes a cycloheptyl group attached to the tryptophanamide moiety. This structural feature provides distinct chemical properties and reactivity compared to other Boc-protected amino acids.

Properties

IUPAC Name

tert-butyl N-[1-(cycloheptylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O3/c1-23(2,3)29-22(28)26-20(21(27)25-17-10-6-4-5-7-11-17)14-16-15-24-19-13-9-8-12-18(16)19/h8-9,12-13,15,17,20,24H,4-7,10-11,14H2,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXAXHXQSBUABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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